1-[3-(Dimethoxymethylsilyl)propyl]-piperazine is a chemical compound characterized by the molecular formula and a molecular weight of approximately 232.4 g/mol. This compound features a piperazine ring, which is a six-membered heterocyclic amine, substituted with a dimethoxymethylsilyl group. The presence of this silyl group enhances the compound's reactivity and stability, making it valuable in various scientific and industrial applications.
The compound is classified as an organosilicon compound due to the presence of silicon within its structure. It can be sourced from commercial chemical suppliers, and its synthesis typically involves reactions with silane reagents. It is utilized in fields such as organic synthesis, materials science, and biochemistry.
The synthesis of 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine generally involves the reaction of piperazine with silane reagents. A common method includes:
The molecular structure of 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine can be represented using various chemical notation systems:
InChI=1S/C10H22N2O2Si/c1-13-10(14-2)15-9-3-6-12-7-4-11-5-8-12/h10-11H,3-9H2,1-2H3
DKCFAONVOOBSTJ-UHFFFAOYSA-N
COC(OC)[Si]CCCN1CCNCC1
This structure reveals the arrangement of atoms within the molecule, highlighting the functional groups that contribute to its chemical properties .
1-[3-(Dimethoxymethylsilyl)propyl]-piperazine can undergo several types of chemical reactions:
Common reagents used in these reactions include sodium hydroxide or potassium carbonate for substitution reactions, while water or aqueous solutions are used for hydrolysis. The major products formed from these reactions are typically substituted piperazine derivatives or silanols .
The mechanism of action for 1-[3-(Dimethoxymethylsilyl)propyl]-piperazine primarily involves its ability to form stable bonds with various substrates. The hydrolysis of the dimethoxymethylsilyl group generates silanols, which can react with other functional groups to form stable siloxane bonds. This property allows the compound to act as a coupling agent in various applications, enhancing adhesion between different materials .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.4 g/mol |
| Boiling Point | Not specified |
| Density | Not specified |
The physical state and specific density values may vary based on purity and environmental conditions .
1-[3-(Dimethoxymethylsilyl)propyl]-piperazine has diverse applications across several scientific fields:
This versatility makes it an essential compound in both academic research and industrial applications .
The synthesis of 1-[3-(dimethoxymethylsilyl)propyl]-piperazine relies primarily on nucleophilic substitution (SN₂) to form the critical carbon-nitrogen bond between the propylsilane and piperazine moieties. This approach involves reacting 3-chloropropyldimethoxymethylsilane with excess piperazine under alkaline conditions, typically using triethylamine or sodium carbonate as base catalysts. The reaction proceeds via a bimolecular mechanism where the secondary amine of piperazine acts as the nucleophile, displacing chloride from the chlorosilane precursor. This conjugation strategy benefits from piperazine's dual nucleophilic sites, though selective monoalkylation is achievable through careful stoichiometric control (1:1.5 molar ratio of chlorosilane to piperazine) [3].
Reaction kinetics studies reveal that solvent polarity significantly impacts reaction rates. Polar aprotic solvents like dimethylformamide (DMF) accelerate the substitution by enhancing nucleophilicity without promoting elimination side reactions. Temperature optimization between 80-100°C balances reasonable reaction rates (4-6 hours) while minimizing thermal degradation. Post-reaction processing involves vacuum distillation to recover excess piperazine and fractional distillation under reduced pressure (0.1-1 mmHg) to isolate the product as a colorless liquid with ≥97% purity [3] [9].
Table 1: Solvent Optimization in Nucleophilic Substitution
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|---|
| Toluene | 110 | 12 | 68 | Moderate (15%) |
| DMF | 90 | 5 | 92 | Low (<5%) |
| Acetonitrile | 85 | 8 | 78 | Moderate (10%) |
| THF | 65 | 15 | 60 | High (22%) |
Key challenges include suppressing bis-silylation (where piperazine reacts with two chlorosilane molecules) and controlling exothermic heat release during industrial-scale operations. These are mitigated through slow addition protocols and maintaining stoichiometric excess of piperazine, which also facilitates recycling of unreacted starting material [3] [10].
While nucleophilic substitution dominates industrial production, transition metal-catalyzed methods offer complementary pathways for constructing the propyl linker. Palladium-catalyzed hydrosilylation of allyl chloride with dimethoxymethylsilane (H-Si(CH₃)(OCH₃)₂) provides a high-precision route to the key intermediate 3-chloropropyldimethoxymethylsilane. Spear's catalyst (H₂PtCl₆) or Karstedt's catalyst (divinyltetramethyldisiloxane-Pt(0)) at 10-50 ppm concentrations enables selective anti-Markovnikov addition across the allyl chloride double bond at 80-120°C [3].
Alternative approaches include nickel-catalyzed coupling of chlorodimethylsilane with allyl chloride, though this method suffers from lower regioselectivity. Copper-catalyzed C-N coupling (Ullmann-Goldberg-type reactions) between chloropropylsilanes and piperazine derivatives has been explored but remains limited by:
Recent advances demonstrate that palladium-XPhos catalytic systems enable Buchwald-Hartwig amination at 100°C with yields up to 85%, though catalyst costs currently preclude industrial adoption compared to classical nucleophilic substitution [7] [10].
The dimethoxymethylsilyl [(CH₃O)₂(CH₃)Si-] group confers hydrolytic stability while maintaining reactivity toward hydroxylated surfaces. Three principal silylation strategies exist for its introduction:
Hydrosilylation: Most industrially viable method using Pt-catalyzed addition of H-Si(CH₃)(OCH₃)₂ to allyl chloride. Achieves >90% conversion with 8:1 anti-Markovnikov selectivity. Requires strict oxygen exclusion to prevent catalyst poisoning [3].
Grignard Silylation: Reaction of Cl-Si(CH₃)(OCH₃)₂ with 3-chloropropylmagnesium bromide. Delivers high purity but involves expensive anhydrous conditions and cryogenic temperatures (-20°C). Limited to small-scale production due to safety concerns with organomagnesium handling [10].
Alkoxysilyl Exchange: Transesterification of trimethoxysilanes with methanol using tin or titanium catalysts. Suffers from equilibrium limitations (60% yield maximum) and requires continuous methanol removal [3].
Table 2: Comparison of Silylation Methodologies
| Method | Catalyst/Reagents | Temperature (°C) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrosilylation | H₂PtCl₆ (10-50 ppm) | 80-120 | 90-95 | High regioselectivity; scalable | Catalyst sensitivity to poisons |
| Grignard Silylation | ClSi(CH₃)(OCH₃)₂ + ClCH₂CH₂CH₂MgBr | -20 to 25 | 75-85 | Excellent purity | Cryogenic steps; magnesium waste |
| Alkoxysilyl Exchange | (CH₃O)₃SiCH₃ + CH₃OH | 60-80 | 55-60 | Simple reagents | Low equilibrium yield; side products |
The dimethoxymethylsilyl group demonstrates optimal balance between steric accessibility and hydrolytic stability compared to trimethoxysilyl analogs. Methoxy groups hydrolyze 3-5× slower than ethoxy variants, allowing controlled siloxane network formation during downstream applications [3] [9].
Scalable production integrates hydrosilylation and nucleophilic substitution into a two-stage continuous process:Stage 1 (Hydrosilylation):
CH₂=CH-CH₂Cl + H-Si(CH₃)(OCH₃)₂ → Cl-CH₂-CH₂-CH₂-Si(CH₃)(OCH₃)₂ Stage 2 (Piperazine Conjugation):
Cl-(CH₂)₃-Si(OCH₃)₂CH₃ + HN(CH₂CH₂)₂NH → C₁₀H₂₄N₂O₂Si + HCl Critical process parameters include:
Industrial metrics demonstrate 85% overall yield with production capacities exceeding 1,000 tons/year. The process exemplifies green chemistry principles with E-factor = 3.2 (kg waste/kg product), primarily from solvent recovery streams [3] [9] [10].
Table 3: Industrial Synthesis Performance Metrics
| Process Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Batch Size | 0.1 kg | 50 kg | 2000 kg |
| Cycle Time | 14 h | 18 h | 24 h |
| Yield (Stage 1) | 91% | 89% | 87% |
| Yield (Stage 2) | 93% | 90% | 88% |
| Energy Consumption (kWh/kg) | 120 | 85 | 52 |
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